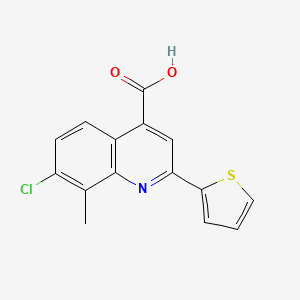

7-Chloro-8-methyl-2-thien-2-ylquinoline-4-carboxylic acid

CAS No.: 588696-19-9

Cat. No.: VC6244565

Molecular Formula: C15H10ClNO2S

Molecular Weight: 303.76

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 588696-19-9 |

|---|---|

| Molecular Formula | C15H10ClNO2S |

| Molecular Weight | 303.76 |

| IUPAC Name | 7-chloro-8-methyl-2-thiophen-2-ylquinoline-4-carboxylic acid |

| Standard InChI | InChI=1S/C15H10ClNO2S/c1-8-11(16)5-4-9-10(15(18)19)7-12(17-14(8)9)13-3-2-6-20-13/h2-7H,1H3,(H,18,19) |

| Standard InChI Key | GGBUPYABFYLKMG-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=CS3)Cl |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure integrates a quinoline ring system substituted at positions 2, 4, 7, and 8. Key features include:

-

Quinoline backbone: A bicyclic system comprising a benzene ring fused to a pyridine ring.

-

Substituents:

The thiophene ring introduces π-conjugation, while the carboxylic acid enhances polarity and hydrogen-bonding capacity.

Table 1: Chemical Identifiers

Three-Dimensional Conformation

Computational models predict a planar quinoline-thiophene system with the carboxylic acid group oriented perpendicular to the plane. The methyl and chlorine substituents occupy adjacent positions on the benzene ring, creating steric interactions that influence packing in crystalline forms . The topological polar surface area (78.4 Ų) suggests moderate solubility in polar solvents .

Synthesis and Manufacturing

Purification and Quality Control

Vendor specifications report a purity of ≥95%, with purification typically achieved via recrystallization from ethanol-water mixtures or column chromatography . Analytical methods include:

-

HPLC: Retention time monitoring using C18 columns and UV detection at 254 nm.

-

NMR Spectroscopy: ¹H and ¹³C NMR verify substituent positions and purity .

Physicochemical Properties

Table 2: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | 496.4±45.0 °C (est.) | |

| Density | 1.4±0.1 g/cm³ | |

| LogP (XLogP3-AA) | 4.1 | |

| Solubility | Poor in water; soluble in DMSO | |

| Vapor Pressure | 0.0±1.3 mmHg at 25°C |

The compound’s hydrophobicity (LogP 4.1) suggests membrane permeability, while the carboxylic acid group enables salt formation with amines to improve aqueous solubility .

Reactivity and Functionalization

Carboxylic Acid Derivatives

The C4 carboxylic acid undergoes standard reactions:

-

Esterification: Methanol/H⁺ yields methyl esters for prodrug applications.

-

Amide Formation: Coupling with amines via EDC/HOBt activates the carboxylate .

Thiophene and Quinoline Modifications

-

Electrophilic Aromatic Substitution: Thiophene’s electron-rich nature permits sulfonation or nitration.

-

Diels-Alder Reactions: The quinoline’s dienophilic character enables cycloadditions with conjugated dienes.

Research Applications and Future Directions

Pharmaceutical Intermediates

The compound’s quinoline-thiophene scaffold is explored in:

-

Kinase Inhibitors: Targeting ATP-binding pockets in cancer therapeutics.

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume